2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide
Description
Properties
IUPAC Name |
2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5OS/c24-18(19-12-15-2-1-11-25-15)13-22-7-9-23(10-8-22)17-6-5-16(20-21-17)14-3-4-14/h1-2,5-6,11,14H,3-4,7-10,12-13H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDBJRHJNLMQCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)CC(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a piperazine ring, a pyridazine moiety, and a thiophene group, which are known to contribute to various pharmacological effects.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Similar compounds have shown efficacy in modulating serotonin and dopamine receptors, which are crucial in treating psychiatric disorders such as depression and anxiety. The presence of the piperazine ring enhances its potential as a neuroactive agent.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Neuroprotective Effects : Potentially protecting neurons from damage in neurodegenerative diseases.
- Anti-inflammatory Properties : Modulating inflammatory pathways, which may be beneficial in conditions like arthritis.
- Antidepressant Activity : Acting on serotonin receptors to alleviate symptoms of depression.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with structurally related compounds is essential. The following table summarizes the structural features and notable activities of similar compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Pyridine ring | mGluR5 antagonist |
| 1-(4-Piperidinyl)-2-pyridinone | Piperidine and pyridine rings | Antidepressant properties |
| 4-(4-Fluorophenyl)piperidine | Piperidine with fluorine substitution | Analgesic effects |
The unique combination of cyclopropyl and thiophene moieties in our compound may provide distinct pharmacological profiles not observed in others.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyridazine Ring : Synthesized through cyclization reactions from suitable precursors.
- Piperazine Introduction : Achieved via nucleophilic substitution reactions.
- Thiophene Coupling : Final coupling under specific conditions using coupling reagents like EDCI or DCC.
Neuroprotective Study
In a study investigating the neuroprotective effects of related compounds, it was found that those with similar piperazine structures significantly reduced neuronal apoptosis in models of oxidative stress. This suggests that this compound may exhibit comparable neuroprotective properties.
Anti-inflammatory Research
Another study focused on anti-inflammatory activity showed that compounds with thiophene groups effectively inhibited pro-inflammatory cytokines in vitro. This supports the hypothesis that our compound could modulate inflammatory responses.
Comparison with Similar Compounds
Structural Analogues from Evidence
The following table summarizes key analogs from the evidence, highlighting structural and functional differences:
Key Structural and Functional Differences
a) Heterocyclic Moieties
- Pyridazine vs. Pyridine/Thiazole/Imidazole: The target compound’s pyridazine ring (vs. The cyclopropyl substituent on pyridazine could reduce metabolic oxidation, enhancing stability compared to methoxy or halogenated groups in analogs .
- Thiophen-2-ylmethyl vs.
b) Pharmacological Activities
- Antimicrobial Potential: While compounds like 47 and 5k show gram-positive bacterial inhibition via benzothiazole or imidazothiazole groups , the thiophene in the target compound may shift activity toward gram-negative strains or fungi, as seen in analogs with heteroaromatic substituents .
- Anti-inflammatory Potential: Piperazine-thiazole derivatives (e.g., 13) inhibit matrix metalloproteinases (MMPs) . The target compound’s pyridazine core might modulate similar pathways but with distinct selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
